Lrrk2-IN-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lrrk2-IN-10 is a small molecule inhibitor specifically targeting leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. LRRK2 mutations are one of the most common genetic causes of Parkinson’s disease, making this compound a promising candidate for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Lrrk2-IN-10 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
- Formation of the core scaffold through a series of condensation reactions.
- Introduction of functional groups via nucleophilic substitution and electrophilic aromatic substitution.
- Final purification using chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
- Use of automated reactors for precise control of reaction conditions.
- Implementation of continuous flow chemistry to enhance yield and reduce production time.
- Application of advanced purification methods like high-performance liquid chromatography (HPLC) for large-scale purification .
Analyse Des Réactions Chimiques
Types of Reactions: Lrrk2-IN-10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Lrrk2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of LRRK2 kinase activity.
Biology: Helps in understanding the role of LRRK2 in cellular processes like autophagy and vesicle trafficking.
Medicine: Investigated as a potential therapeutic agent for treating Parkinson’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening platforms for LRRK2 inhibitors.
Mécanisme D'action
Lrrk2-IN-10 exerts its effects by specifically inhibiting the kinase activity of LRRK2. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates. This inhibition disrupts various cellular pathways, including those involved in autophagy and vesicle trafficking, ultimately leading to reduced neurotoxicity and protein aggregation .
Comparaison Avec Des Composés Similaires
LRRK2-IN-1: Another LRRK2 inhibitor with a different chemical scaffold.
GNE-7915: A type I kinase inhibitor targeting LRRK2.
DNL201: An oral LRRK2 kinase inhibitor currently in clinical trials.
Uniqueness of Lrrk2-IN-10: this compound is unique due to its high selectivity and potency against LRRK2. Unlike some other inhibitors, it has shown minimal off-target effects and better pharmacokinetic properties, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C20H15N5O |
---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(1S)-1-[[3-(1,2-oxazol-4-yl)-1H-indazol-5-yl]amino]-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C20H15N5O/c21-9-12-1-4-16-13(7-12)2-5-18(16)23-15-3-6-19-17(8-15)20(25-24-19)14-10-22-26-11-14/h1,3-4,6-8,10-11,18,23H,2,5H2,(H,24,25)/t18-/m0/s1 |
Clé InChI |
WVOPQXJGCGZEPZ-SFHVURJKSA-N |
SMILES isomérique |
C1CC2=C([C@H]1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |
SMILES canonique |
C1CC2=C(C1NC3=CC4=C(C=C3)NN=C4C5=CON=C5)C=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.